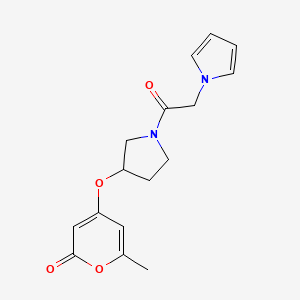

4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-(2-pyrrol-1-ylacetyl)pyrrolidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-12-8-14(9-16(20)21-12)22-13-4-7-18(10-13)15(19)11-17-5-2-3-6-17/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSXROAZXGWKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole derivative, followed by the introduction of the pyrrolidine moiety through a series of nucleophilic substitution reactions. The final step involves the formation of the pyranone ring under acidic or basic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

Industry: The compound’s properties may be useful in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The pyrrole and pyrrolidine moieties may interact with enzymes or receptors, modulating their activity. The pyranone ring could also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound, we analyze structurally related molecules from the evidence, focusing on substitutions, ring systems, and functional groups. Key differences in pharmacological and physicochemical properties are inferred based on structural variations.

Table 1: Structural and Molecular Comparison

Key Observations:

Core Ring Modifications :

- Pyrrolidine vs. Azetidine (BJ18052) : The target compound’s pyrrolidine (5-membered) ring likely offers greater conformational flexibility compared to BJ18052’s azetidine (4-membered ring), which may increase ring strain but improve binding specificity in sterically constrained targets .

- Piperidine Derivatives (BK71071, BK70997) : Piperidine-based analogs (6-membered rings) may exhibit distinct pharmacokinetic profiles due to altered lipophilicity and hydrogen-bonding capacity .

Heteroaromatic Moieties: BK71071’s pyrazine-carbonitrile group could improve solubility and serve as a hydrogen-bond acceptor, contrasting with the target compound’s pyran-2-one lactone, which may hydrolyze more readily under physiological conditions .

Molecular Weight and Bioavailability :

- The target compound’s molecular weight is expected to be comparable to BJ18052 (~330–340 g/mol), suggesting moderate oral bioavailability. In contrast, BK70997’s higher molecular weight (347.34 g/mol) might reduce permeability but enhance target affinity due to additional fluorine and pyrimidine interactions .

Synthetic Accessibility :

- BJ18052’s commercial availability at $8/1g indicates feasible synthesis, whereas the target compound’s pyrrole-substituted acetyl group may require specialized coupling reagents, increasing production costs .

Research Implications and Limitations

However, contradictions arise:

- The azetidine ring in BJ18052 may confer metabolic advantages over pyrrolidine, but its smaller size could limit target engagement .

- BK71071’s pyrazine-carbonitrile group highlights the trade-off between solubility and synthetic complexity .

Further studies are needed to elucidate the target compound’s potency, selectivity, and ADME (absorption, distribution, metabolism, excretion) properties relative to these analogs.

Biological Activity

4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as PNU-282987, is a complex organic compound notable for its biological activity, particularly as a selective agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor plays a critical role in various physiological processes, including cognition and neuroprotection.

Chemical Structure and Properties

The chemical structure of the compound consists of multiple functional groups that contribute to its biological properties. The molecular formula is , with a molecular weight of 302.32 g/mol. The presence of pyrrole, pyrrolidine, and pyranone moieties enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.32 g/mol |

| CAS Number | 1795477-64-3 |

The mechanism of action for PNU-282987 involves its binding affinity to the alpha7 nAChR, which is implicated in neurotransmission and neuroplasticity. Activation of this receptor has been associated with:

- Cognitive Enhancement : Agonism at alpha7 nAChR has shown potential in improving learning and memory processes.

- Neuroprotection : It may offer protective effects against neurodegenerative conditions by modulating inflammatory responses and promoting neuronal survival.

In Vitro Studies

Research has demonstrated that PNU-282987 exhibits significant biological activity across various cellular models. Key findings include:

- Neuroprotective Effects : In cultured neuronal cells, PNU-282987 has been shown to reduce apoptosis induced by oxidative stress.

- Anti-inflammatory Properties : The compound can inhibit the release of pro-inflammatory cytokines, suggesting a role in modulating inflammatory pathways.

In Vivo Studies

In animal models, PNU-282987 has exhibited:

- Cognitive Improvement : In rodent models of cognitive impairment, administration of the compound resulted in enhanced performance in memory tasks.

- Pain Modulation : Studies indicate that it may also play a role in reducing pain responses, potentially through its action on nAChRs in pain pathways.

Case Studies

Several studies illustrate the compound's therapeutic potential:

- Cognitive Enhancement Study : A study involving aged rats demonstrated that PNU-282987 improved memory retention in maze tests compared to control groups.

- Neuroprotection Against Stroke : Research indicated that pre-treatment with PNU-282987 reduced infarct size in ischemic stroke models, highlighting its neuroprotective capabilities.

Comparative Analysis with Similar Compounds

PNU-282987 shares structural similarities with other compounds targeting nAChRs but stands out due to its selective activity profile. Below is a comparison with related compounds:

| Compound Name | Selectivity for Alpha7 nAChR | Biological Activity |

|---|---|---|

| PNU-282987 | High | Cognitive enhancement, anti-inflammatory |

| Compound A | Moderate | General nAChR activity |

| Compound B | Low | Limited cognitive effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.